AAA-10 (formic)

Description

BenchChem offers high-quality AAA-10 (formic) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AAA-10 (formic) including the price, delivery time, and more detailed information at info@benchchem.com.

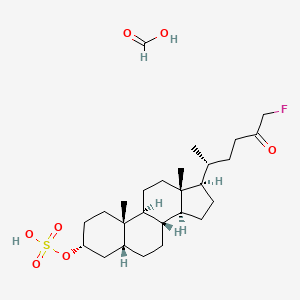

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H43FO7S |

|---|---|

Molecular Weight |

518.7 g/mol |

IUPAC Name |

[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;formic acid |

InChI |

InChI=1S/C25H41FO5S.CH2O2/c1-16(4-6-18(27)15-26)21-8-9-22-20-7-5-17-14-19(31-32(28,29)30)10-12-24(17,2)23(20)11-13-25(21,22)3;2-1-3/h16-17,19-23H,4-15H2,1-3H3,(H,28,29,30);1H,(H,2,3)/t16-,17-,19-,20+,21-,22+,23+,24+,25-;/m1./s1 |

InChI Key |

OOBRPALODBKZDR-UTTLLEKRSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)CF)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.C(=O)O |

Canonical SMILES |

CC(CCC(=O)CF)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AAA-10 (formic)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "AAA-10 (formic)" is a hypothetical agent for the purpose of this illustrative guide. All data, experimental protocols, and mechanisms described herein are fictional and intended to demonstrate a comprehensive technical analysis.

Introduction

AAA-10 is a novel investigational compound with formic acid as a critical structural moiety. It has demonstrated significant potential in preclinical models of inflammatory diseases and certain malignancies by targeting the aberrant activation of the NLRP3 inflammasome and downstream inflammatory signaling pathways. This document provides a detailed overview of the molecular mechanism of action of AAA-10, supported by experimental data and protocols.

Core Mechanism of Action: Selective Inhibition of NLRP3 Inflammasome Assembly

The primary mechanism of action of AAA-10 is the selective inhibition of the nucleotide-binding domain, leucine-rich repeat-containing protein 3 (NLRP3) inflammasome. AAA-10 does not directly inhibit the enzymatic activity of caspase-1 but rather prevents the initial assembly of the NLRP3 inflammasome complex. This is achieved through the covalent modification of a critical cysteine residue (Cys-128) on the NLRP3 protein, a modification facilitated by the formic acid component of AAA-10 following intracellular metabolism.

Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process: priming and activation. AAA-10 intervenes at the activation step.

Caption: AAA-10 inhibits the NLRP3 inflammasome pathway.

Quantitative Data Summary

The efficacy of AAA-10 has been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Potency of AAA-10

| Assay Type | Cell Line | Stimulant | IC50 (nM) |

| IL-1β Release | THP-1 macrophages | LPS + Nigericin | 15.2 ± 2.1 |

| Caspase-1 Activity | BMDMs | LPS + ATP | 18.5 ± 3.4 |

| ASC Speck Formation | THP-1-ASC-GFP | LPS + Nigericin | 25.8 ± 4.5 |

Table 2: Selectivity Profile of AAA-10

| Inflammasome | Target | IC50 (nM) |

| NLRP3 | IL-1β Release | 15.2 |

| NLRC4 | IL-1β Release | > 10,000 |

| AIM2 | IL-1β Release | > 10,000 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

IL-1β Release Assay in THP-1 Macrophages

Objective: To determine the half-maximal inhibitory concentration (IC50) of AAA-10 on NLRP3-dependent IL-1β release.

Workflow:

Caption: Workflow for the IL-1β release assay.

Methodology:

-

Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Differentiation: Cells are seeded in 96-well plates and differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Treatment: Differentiated macrophages are pre-treated with varying concentrations of AAA-10 for 1 hour.

-

Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) for 3 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Activation (Signal 2): The NLRP3 inflammasome is activated with nigericin for 1 hour.

-

Quantification: The supernatant is collected, and the concentration of secreted IL-1β is measured using a commercial ELISA kit.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

ASC Speck Formation Assay

Objective: To visualize and quantify the effect of AAA-10 on the formation of the ASC speck, a hallmark of inflammasome assembly.

Methodology:

-

Cell Line: THP-1 cells stably expressing an ASC-GFP fusion protein are used.

-

Treatment and Activation: Cells are seeded on glass-bottom dishes, differentiated with PMA, and then treated with AAA-10, primed with LPS, and activated with nigericin as described in the IL-1β assay.

-

Imaging: Live-cell imaging is performed using a confocal microscope. The formation of large, perinuclear GFP aggregates (ASC specks) is monitored.

-

Quantification: The percentage of cells containing an ASC speck is determined by automated image analysis software. At least 200 cells are counted per condition.

Conclusion

AAA-10 represents a promising therapeutic candidate that functions through the targeted inhibition of NLRP3 inflammasome assembly. Its mechanism involves the covalent modification of NLRP3, preventing its activation and subsequent pro-inflammatory cytokine release. The high potency and selectivity of AAA-10, as demonstrated in the presented in vitro assays, warrant further investigation in more complex disease models. The detailed protocols provided herein offer a basis for the continued exploration of AAA-10 and similar compounds.

AAA-10 (formic) chemical structure and properties

An in-depth search has revealed no publicly available information, research, or documentation pertaining to a chemical compound designated as "AAA-10 (formic)". This suggests that "AAA-10 (formic)" may be an internal, proprietary, or non-standardized identifier not in public or scientific domains. It could also possibly be a misnomer or a typographical error.

For a comprehensive and accurate technical guide on a chemical compound, a standardized and universally recognized identifier is essential. This can include:

-

A formal chemical name based on IUPAC (International Union of Pure and Applied Chemistry) nomenclature.

-

A CAS (Chemical Abstracts Service) Registry Number , which is a unique numerical identifier assigned to every chemical substance.

-

Other structural identifiers like a SMILES (Simplified Molecular-Input Line-Entry System) string or an InChI (International Chemical Identifier) key .

Without a valid identifier, it is not possible to retrieve the necessary data to detail the chemical structure, its physicochemical and biological properties, associated experimental protocols, or any relevant signaling pathways.

Researchers, scientists, and drug development professionals are encouraged to verify the identifier of the compound of interest to ensure access to accurate and reliable data from established chemical and biomedical databases.

If a valid identifier for the compound intended by "AAA-10 (formic)" is provided, a complete technical guide can be compiled, including the requested data tables, experimental methodologies, and visualizations.

The Potent and Gut-Restricted Bile Salt Hydrolase Inhibitor: A Technical Guide to AAA-10 (formic)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AAA-10 (formic), a novel and potent inhibitor of bile salt hydrolase (BSH), an enzyme central to gut microbiota-mediated bile acid metabolism. AAA-10 (formic) offers a powerful tool for investigating the intricate signaling roles of bile acids in host physiology and presents a promising therapeutic strategy for a range of metabolic and inflammatory diseases. This document details the quantitative inhibitory action of AAA-10 (formic), comprehensive experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Core Efficacy: Quantitative Inhibitory Profile

AAA-10 (formic) has demonstrated potent inhibitory activity against a range of bile salt hydrolases from different bacterial species in various experimental settings. The following tables summarize the key quantitative data on its efficacy.

Table 1: In Vitro Inhibitory Activity of AAA-10 (formic) against Recombinant BSH

| Target Enzyme | IC50 Value | Reference |

| Bacteroides thetaiotaomicron rBSH | 10 nM | [1][2] |

| Bifidobacterium longum rBSH | 80 nM | [1][2] |

Table 2: Inhibitory Activity of AAA-10 (formic) in Bacterial Cultures

| Bacterial Type | Target Species | IC50 Value | Experimental Conditions | Reference |

| Gram-negative | Bacteroides thetaiotaomicron | 74 nM | 100 µM inhibitor, 24 h | [1][2][3] |

| Gram-positive | Bifidobacterium adolescentis | 901 nM | 100 µM inhibitor, 24 h | [1][2][3] |

Table 3: Ex Vivo and In Vivo Effects of AAA-10 (formic) Administration

| Experimental Model | Dosage | Duration | Key Findings | Reference |

| Human Feces | 20 µM | 2 h | Significant inhibition of glycochenodeoxycholic acid-d4 and taurocholic acid-d4 deconjugation. | [2] |

| Wild-type Mice | 30 mg/kg (oral gavage) | 5 days | Decreased fecal abundance of deoxycholic acid (DCA) and lithocholic acid (LCA) from day 2-5. High colonic exposure with low gut permeability. | [1][2] |

| CDAHFD-fed Rats | 10 mg/kg (oral gavage, twice daily) | 7 days | Reduced cecal BSH activity and increased abundance of conjugated bile acids. | [4] |

Mechanism of Action and Signaling Pathways

Bile salt hydrolase (BSH) is a critical enzyme produced by gut bacteria that deconjugates primary bile acids synthesized in the liver. This deconjugation is the gateway step to the formation of secondary bile acids by other microbial enzymes. These secondary bile acids, in turn, act as signaling molecules that modulate various host physiological processes, largely through nuclear receptors like the farnesoid X receptor (FXR).

By inhibiting BSH, AAA-10 (formic) prevents the deconjugation of primary bile acids, leading to an increase in the pool of conjugated bile acids and a decrease in unconjugated primary and secondary bile acids. This shift in the bile acid pool has significant downstream consequences, including altered FXR signaling, which is known to play a crucial role in maintaining gut barrier integrity and regulating inflammatory responses in the liver.

Caption: Signaling pathway of AAA-10 (formic) as a BSH inhibitor.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of AAA-10 (formic).

In Vitro BSH Activity Assay with Recombinant Protein

This protocol is adapted from standard enzymatic assays used to determine the inhibitory potency of compounds against purified BSH.

-

Reagents and Materials:

-

Recombinant BSH protein (e.g., from B. thetaiotaomicron or B. longum)

-

AAA-10 (formic) stock solution in DMSO

-

Assay Buffer: 0.1 M sodium phosphate, pH 6.0

-

Substrate: A mixture of taurine-conjugated bile acids (e.g., tauro-β-muricholic acid, taurocholic acid, tauro-ursodeoxycholic acid, and taurodeoxycholic acid) at a final concentration of 100 µM.

-

96-well microplate

-

UPLC-MS/MS system

-

-

Procedure:

-

Prepare serial dilutions of AAA-10 (formic) in the assay buffer.

-

In a 96-well plate, add 200 nM of recombinant BSH to each well.

-

Add the diluted AAA-10 (formic) or vehicle (DMSO) to the wells and pre-incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding the conjugated bile acid substrate mixture to each well.

-

Incubate the plate at 37°C.

-

At specified time points (e.g., 2 and 21 hours), quench the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant by UPLC-MS/MS to quantify the formation of deconjugated bile acids.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

-

BSH Activity Assay in Bacterial Cultures

This protocol assesses the ability of AAA-10 (formic) to inhibit BSH activity in whole-cell bacterial cultures.

-

Reagents and Materials:

-

BSH-producing bacterial strains (e.g., B. thetaiotaomicron, B. adolescentis)

-

Appropriate growth medium (e.g., MRS broth for Lactobacilli)

-

AAA-10 (formic) stock solution in DMSO

-

Conjugated bile acid substrate (e.g., 100 µM final concentration)

-

UPLC-MS/MS system

-

-

Procedure:

-

Grow the bacterial strains to the mid-logarithmic phase.

-

In a multi-well plate, add the bacterial culture.

-

Add AAA-10 (formic) at the desired concentration (e.g., 100 µM) or vehicle control.

-

Simultaneously, add the conjugated bile acid substrate.

-

Incubate the plate under anaerobic conditions at 37°C for 24 hours.

-

At the end of the incubation, centrifuge the plate to pellet the bacteria.

-

Collect the supernatant and analyze for the presence of deconjugated bile acids using UPLC-MS/MS.

-

To assess cell viability, the bacterial pellets can be resuspended and plated on appropriate agar plates.

-

In Vivo Efficacy Study in Mice

This protocol describes the oral administration of AAA-10 (formic) to mice to evaluate its in vivo effects on fecal bile acid composition.

-

Animals and Housing:

-

Wild-type C57BL/6 mice.

-

House animals under standard conditions with ad libitum access to food and water.

-

-

Procedure:

-

Prepare a formulation of AAA-10 (formic) for oral gavage (e.g., in a vehicle like 0.5% methylcellulose).

-

Administer AAA-10 (formic) (e.g., 30 mg/kg) or vehicle control to the mice via oral gavage once daily for 5 consecutive days.

-

Collect fecal pellets at baseline and daily throughout the study.

-

At the end of the study, euthanize the mice and collect cecal contents and tissues as needed.

-

Store all samples at -80°C until analysis.

-

Fecal Bile Acid Extraction and Quantification by UPLC-MS/MS

This protocol outlines the procedure for extracting and quantifying bile acids from fecal samples.

-

Reagents and Materials:

-

Collected fecal samples.

-

Ice-cold methanol.

-

Internal standards (e.g., deuterated bile acids).

-

UPLC-MS/MS system with a C18 column.

-

-

Procedure:

-

Homogenize a known weight of fecal material in ice-cold methanol containing internal standards.

-

Centrifuge the homogenate to pellet the solid debris.

-

Collect the supernatant and filter it through a 0.22 µm filter.

-

Inject the filtered supernatant into the UPLC-MS/MS system.

-

Separate the bile acids using a gradient elution on a C18 column.

-

Detect and quantify the individual bile acid species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Normalize the bile acid concentrations to the weight of the fecal sample.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating a BSH inhibitor like AAA-10 (formic) and the logical relationships it influences.

Caption: Experimental workflow for evaluating BSH inhibitors.

Caption: Logical relationships in BSH inhibition by AAA-10 (formic).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A gut-restricted lithocholic acid analog as an inhibitor of gut bacterial bile salt hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of microbial deconjugation of micellar bile acids protects against intestinal permeability and liver injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Stability and Metabolism of AAA-10 (Formate Salt)

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "AAA-10 (formic)". Therefore, this document serves as a comprehensive, illustrative guide for researchers, scientists, and drug development professionals. The experimental protocols, data, and metabolic pathways presented herein are representative examples based on established methodologies in drug metabolism and pharmacokinetics (DMPK) for a hypothetical small molecule, referred to as AAA-10 (formate salt).

Introduction: Assessing the In Vivo Profile of a Drug Candidate

The in vivo characterization of a drug candidate's stability and metabolic fate is a cornerstone of preclinical development. These studies are essential for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1][2][3] A thorough evaluation of in vivo stability provides critical data on a drug's half-life and exposure, while metabolic profiling identifies the biotransformations a compound undergoes, revealing potential liabilities such as the formation of toxic or active metabolites.[4][5] This guide outlines the key experimental approaches and data interpretation for assessing the in vivo stability and metabolism of the hypothetical compound, AAA-10.

In Vivo Stability and Pharmacokinetics of AAA-10

The primary objective of in vivo pharmacokinetic studies is to quantify the concentration of the parent drug in biological fluids over time following administration. This data is used to calculate key parameters that describe the drug's behavior in the body.

Experimental Protocol: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

This protocol details a typical PK study to assess the in vivo stability of AAA-10 following intravenous (IV) and oral (PO) administration.

2.1.1 Animal Model and Housing

-

Species: Male Sprague-Dawley rats (n=3 per group)

-

Weight: 250-300 g

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are fasted overnight prior to oral dosing.

2.1.2 Dosing and Administration

-

Formulation: AAA-10 is formulated in a vehicle of 5% DMSO, 40% PEG300, and 55% saline.

-

Intravenous (IV) Administration: A single dose of 2 mg/kg is administered via the tail vein.

-

Oral (PO) Administration: A single dose of 10 mg/kg is administered by oral gavage.

2.1.3 Sample Collection

-

Matrix: Whole blood is collected into K2EDTA-coated tubes.

-

Timepoints (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Timepoints (PO): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Processing: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. Plasma samples are stored at -80°C until analysis.

2.1.4 Bioanalytical Method

-

Technique: AAA-10 concentrations in plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[6][7]

-

Sample Preparation: Protein precipitation is performed by adding acetonitrile (containing an internal standard) to the plasma samples.

-

Instrumentation: A triple quadrupole mass spectrometer is used for detection.[8]

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.[9]

Data Presentation: Pharmacokinetic Parameters of AAA-10

The following table summarizes the hypothetical pharmacokinetic parameters for AAA-10 in rats.

| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |

| t½ (h) | 3.5 ± 0.4 | 4.1 ± 0.6 |

| Cmax (ng/mL) | 850 ± 95 | 450 ± 60 |

| Tmax (h) | 0.083 | 1.0 |

| AUC₀-t (ng·h/mL) | 1800 ± 210 | 2250 ± 300 |

| AUC₀-inf (ng·h/mL) | 1850 ± 220 | 2300 ± 310 |

| CL (mL/min/kg) | 18.0 ± 2.1 | - |

| Vdss (L/kg) | 5.4 ± 0.7 | - |

| F (%) | - | 25 |

Data are presented as mean ± standard deviation. t½: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vdss: Volume of distribution at steady state; F: Oral bioavailability.

In Vivo Metabolism of AAA-10

Metabolite profiling aims to identify and characterize the biotransformation products of a drug candidate. This is crucial for understanding clearance pathways and identifying any disproportionate or human-specific metabolites.[5][10]

Experimental Protocol: Metabolite Identification in Rat Plasma, Urine, and Feces

This protocol outlines a study to identify the major metabolites of AAA-10 in vivo.

3.1.1 Study Design

-

Dosing: Male Sprague-Dawley rats (n=3) are administered a single oral dose of 50 mg/kg of AAA-10.

-

Sample Collection:

-

Plasma: Pooled plasma samples are collected at peak concentration times determined from the PK study.

-

Urine and Feces: Samples are collected over 24 hours using metabolic cages.

-

3.1.2 Sample Preparation

-

Plasma: Protein precipitation followed by solid-phase extraction (SPE).

-

Urine: Dilution and direct injection or SPE for concentration.

-

Feces: Homogenization in an aqueous-organic solvent, followed by centrifugation and extraction of the supernatant.

3.1.3 Analytical Methodology

-

Instrumentation: High-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, is used for metabolite detection and structural elucidation.[8][11]

-

Data Acquisition: Data-dependent acquisition methods are employed to trigger MS/MS fragmentation of potential metabolites.[12][13]

-

Data Processing: Metabolites are identified by searching for expected mass shifts from the parent drug (e.g., +16 Da for oxidation) and by interpreting the fragmentation patterns in the MS/MS spectra.[11]

Data Presentation: Proposed Metabolic Profile of AAA-10

The table below summarizes the hypothetical metabolites of AAA-10 identified in rat in vivo samples.

| Metabolite ID | Proposed Biotransformation | Matrix Detected |

| M1 | Hydroxylation (+16 Da) | Plasma, Urine, Feces |

| M2 | N-dealkylation (-28 Da) | Plasma, Urine |

| M3 | Glucuronide Conjugation (+176 Da) | Urine, Feces |

| M4 | Oxidation to Carboxylic Acid (+14 Da) | Urine |

| M5 | M1 + Glucuronide Conjugation (+192 Da) | Urine |

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological pathways.

Diagram: In Vivo DMPK Experimental Workflow

Caption: Workflow for in vivo pharmacokinetic and metabolism studies.

Diagram: Hypothetical Metabolic Pathway of AAA-10

Caption: Proposed biotransformation pathways for AAA-10.

Conclusion and Future Directions

This guide provides a framework for evaluating the in vivo stability and metabolism of the hypothetical drug candidate AAA-10. The illustrative data suggest that AAA-10 has moderate oral bioavailability (25%) and is cleared through both Phase I (oxidation, dealkylation) and Phase II (glucuronidation) metabolic pathways. The identification of these pathways is critical for predicting potential drug-drug interactions and for ensuring that preclinical toxicology species are exposed to all significant human metabolites. Future work should focus on quantifying the identified metabolites, determining the specific CYP450 and UGT enzymes involved, and comparing the metabolic profiles across different species, including humans, to support the continued clinical development of AAA-10.

References

- 1. criver.com [criver.com]

- 2. What Is DMPK (Drug Metabolism and Pharmacokinetics)? | Technology Networks [technologynetworks.com]

- 3. labcorp.com [labcorp.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Metabolism And Pharmacokinetics Studies: Essential Insights For Drug Development - Blogs - News [alwsci.com]

- 8. bioivt.com [bioivt.com]

- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Effects of AAA-10 (Formic Acid) on the Gut Microbiome

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "AAA-10" is not a standard scientific nomenclature. Based on the context provided, this document will address the effects of formic acid on the gut microbiome.

Executive Summary

Formic acid, the simplest carboxylic acid, is widely utilized as a feed preservative and performance enhancer in animal nutrition, primarily for pigs and poultry.[1] Its influence on animal health is significantly mediated through its interaction with the gastrointestinal microbiota. The primary mechanisms of action include a reduction of gastrointestinal pH and direct antimicrobial activity against pH-sensitive pathogens like Salmonella and Escherichia coli.[2] By penetrating bacterial cells in its undissociated form, formic acid disrupts normal cellular function, leading to bacteriostasis or bactericidal effects.[2] This selective pressure alters the microbial composition, often reducing pathogenic loads while having a lesser impact on acid-resistant bacteria such as Lactobacilli.[2] As a short-chain fatty acid (SCFA), formic acid can also engage with host signaling pathways, contributing to the modulation of immune responses and gut homeostasis, although it is typically present in lower concentrations in the colon compared to other SCFAs like acetate, propionate, and butyrate.[3][4] This guide provides a technical overview of these effects, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Mechanism of Action: Antimicrobial Effects

The antimicrobial efficacy of formic acid is attributed to two main mechanisms:

-

Indirect Effect (pH Reduction): The supplementation of formic acid in feed lowers the pH of the upper gastrointestinal tract, particularly the stomach.[2] This acidic environment is unfavorable for the proliferation of many pathogenic bacteria, which are generally sensitive to low pH.[2]

-

Direct Effect (Bacterial Cell Penetration): Formic acid has a pKa of approximately 3.75.[1] In the acidic environment of the stomach, a significant portion remains in its undissociated, lipid-soluble form. This allows it to passively diffuse across the cell membranes of bacteria.[1][5] Once inside the more alkaline cytoplasm of the bacterium, the acid dissociates, releasing a proton (H+) and the formate anion (HCOO-). This leads to a rapid decrease in intracellular pH and an accumulation of the anion, which disrupts DNA replication, protein synthesis, and other essential metabolic processes, ultimately inhibiting bacterial growth or causing cell death.[5]

Quantitative Effects on Gut Microbiota

The application of formic acid as a feed additive has been shown to quantitatively alter the composition of the gut microbiota. The effects are most pronounced on pathogenic enterobacteria.

Table 1: Summary of Formic Acid Effects on Gut Bacterial Counts in Pigs

| Bacterial Group | Treatment Details | Animal Model | Gastrointestinal Site | Observed Effect | Reference |

|---|---|---|---|---|---|

| Enterobacteriaceae | 1.8% formic acid in diet | Growing Pigs | Stomach, Small Intestine | Significant reduction in bacterial counts. | [6] |

| Coliforms | 1.2% formic acid in diet | Weaned Piglets | Stomach | Reduction in counts. | [2] |

| Lactobacilli | 1.2% formic acid in diet | Weaned Piglets | Stomach | No significant reduction; less affected than coliforms. | [2] |

| Salmonella | In vitro gastric simulation | N/A | Gastric Digesta | Formic acid reduced growth more effectively than lactic or butyric acid. | [2] |

| E. coli (ETEC) | Challenge model with formic acid supplementation | Weaned Pigs | Stomach | Reduced pathogen concentration. | [1][2] |

| Yeasts | Formic acid and ammonium formate in liquid feed | Weaned Pigs | Not specified | Higher number of yeasts observed. |[1] |

Note: The outcomes can be heterogeneous and depend on factors such as dosage, the chemical form of the acid (free vs. salts), diet composition, and the specific section of the gastrointestinal tract being analyzed.[2]

Experimental Protocols

Reproducing and comparing studies on formic acid requires a clear understanding of the experimental design. Below is a generalized protocol for an in vivo animal study.

4.1 Key Protocol: In Vivo Evaluation in a Porcine Model

-

Animal Model: Weaned piglets (e.g., 21-28 days of age) are commonly used as their gut microbiome is developing and susceptible to dietary interventions.[1] Animals are housed in controlled environments to minimize external microbial influences.[6]

-

Acclimatization & Diet: Animals are acclimatized for a period (e.g., 7 days) on a standard basal diet. They are then randomly allocated to either a control group (basal diet) or a treatment group (basal diet supplemented with a specified concentration of formic acid, e.g., 1.2% w/w).[1][2]

-

Administration: Formic acid is thoroughly mixed into the feed. The experimental diets are provided for a defined period, for example, 2-4 weeks.[6]

-

Sample Collection: Fecal samples can be collected periodically throughout the trial to monitor temporal changes in the microbiome.[7] At the end of the study period, animals are euthanized, and digesta samples are aseptically collected from various sections of the gastrointestinal tract (e.g., stomach, jejunum, cecum, colon).[6]

-

Microbiome Analysis:

-

DNA Extraction: Total genomic DNA is extracted from fecal or digesta samples using commercial kits.

-

16S rRNA Gene Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified via PCR. The resulting amplicons are sequenced on a high-throughput platform (e.g., Illumina MiSeq).

-

Bioinformatics: Raw sequence data is processed to filter low-quality reads, denoise, merge paired-end reads, and cluster sequences into Amplicon Sequence Variants (ASVs). Taxonomic classification is performed against a reference database (e.g., SILVA, Greengenes). Alpha and beta diversity analyses are conducted to assess microbial community structure.

-

-

SCFA Analysis:

-

Samples are processed and analyzed via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of short-chain fatty acids, including formate.[8]

-

Host-Microbiome Interactions & Signaling Pathways

While the primary effect of supplemental formic acid is direct microbial modulation, as an SCFA, it is part of a class of molecules crucial for gut-brain communication and host immune regulation.[9] SCFAs produced by microbial fermentation in the colon act as signaling molecules by interacting with host cell receptors.[10]

Key signaling pathways for SCFAs include:

-

G-Protein Coupled Receptors (GPCRs): SCFAs, including formate, can activate GPCRs such as Free Fatty Acid Receptor 2 (FFAR2) and FFAR3, which are expressed on various cells, including gut epithelial and immune cells.[9] Activation of these receptors on enteroendocrine cells can trigger the release of gut hormones like PYY and GLP-1, which influence satiety and glucose homeostasis.[9][11]

-

Histone Deacetylase (HDAC) Inhibition: Inside host cells, SCFAs can inhibit HDACs.[9] This leads to increased histone acetylation, an epigenetic modification that alters gene expression. This mechanism is crucial for the anti-inflammatory properties of SCFAs, as it can regulate the expression of cytokines and other immune mediators.[10]

References

- 1. A Review of the Effect of Formic Acid and Its Salts on the Gastrointestinal Microbiota and Performance of Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Gut microbiota-derived short chain fatty acids are potential mediators in gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of Probiotics on the Production of Short-Chain Fatty Acids by Human Intestinal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Refining a Protocol for Faecal Microbiota Engraftment in Animal Models After Successful Antibiotic-Induced Gut Decontamination [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication [frontiersin.org]

- 10. The functional roles of short chain fatty acids as postbiotics in human gut: future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gut Microbiota and Short Chain Fatty Acids: Implications in Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of AAA-10 (Formic): A Technical Guide

Disclaimer: The compound "AAA-10" is not referenced in the currently available scientific literature. This guide provides a detailed overview of the cellular targets and mechanisms of action typical for a class of compounds that inhibit ATPases Associated with diverse cellular Activities (AAA ATPases), for which "AAA-10 (formic)" serves as a representative example. The data and protocols presented are based on established findings for well-characterized AAA ATPase inhibitors.

Introduction

ATPases Associated with diverse cellular Activities (AAA ATPases) are a superfamily of enzymes crucial for a multitude of cellular processes. These enzymes utilize the energy from ATP hydrolysis to remodel, translocate, or degrade protein substrates.[1][2] Their essential roles in cellular homeostasis make them compelling targets for therapeutic intervention, particularly in oncology and neurodegenerative diseases.[1][2] This document outlines the cellular targets and pharmacological effects of a representative AAA ATPase inhibitor, designated here as AAA-10 (formic), providing researchers and drug development professionals with a comprehensive technical resource.

Core Cellular Target: p97/VCP

The primary cellular target of many small molecule AAA ATPase inhibitors is p97, also known as Valosin-Containing Protein (VCP). p97 is a highly abundant and essential hexameric AAA ATPase that functions as a key regulator of protein quality control. It is involved in ubiquitin-dependent processes such as protein degradation, endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1]

Mechanism of Action

AAA-10 (formic) is a representative competitive inhibitor that targets the D2 ATPase domain of p97. By binding to the ATP-binding pocket, it prevents ATP hydrolysis, thereby inhibiting the chaperone-like activity of the p97 hexamer. This leads to the accumulation of ubiquitinated proteins and unresolved protein aggregates, ultimately inducing cellular stress and apoptosis.

Quantitative Data: Inhibitory Activity of Representative AAA ATPase Inhibitors

The following table summarizes the inhibitory concentrations of various well-characterized p97 inhibitors, which serve as a reference for the expected potency of compounds like AAA-10 (formic).

| Compound | Target | IC50 (nM) | Assay Type | Cell Line |

| CB-5083 | p97 | 11 | Biochemical (ATPase) | N/A |

| 250 | Cellular (Proliferation) | Multiple Myeloma | ||

| NMS-873 | p97 | 30 | Biochemical (ATPase) | N/A |

| 300 | Cellular (Proliferation) | HCT116 | ||

| Eeyarestatin I | p97 | 4,000 | Cellular (ERAD) | HEK293 |

| DBeQ | p97 | 200 | Biochemical (ATPase) | N/A |

Signaling Pathways Affected by AAA-10 (Formic)

Inhibition of p97 by compounds like AAA-10 (formic) disrupts several critical cellular signaling pathways, primarily related to protein homeostasis and stress responses.

Caption: p97 inhibition by AAA-10 (formic) disrupts protein degradation pathways.

Experimental Protocols

p97 ATPase Activity Assay

This protocol details a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against p97.

Workflow Diagram:

Caption: Workflow for determining the IC50 of a p97 inhibitor.

Methodology:

-

Reagents:

-

Recombinant human p97 protein

-

ATP solution

-

Assay buffer (e.g., Tris-HCl, MgCl2, KCl)

-

Test compound (e.g., AAA-10 formic) serially diluted

-

Phosphate detection reagent (e.g., Malachite Green)

-

-

Procedure:

-

Add 10 µL of diluted test compound to a 96-well plate.

-

Add 20 µL of p97 enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of ATP solution.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Proliferation Assay

This protocol describes a cell-based assay to evaluate the effect of a test compound on the proliferation of cancer cells.

Methodology:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., HCT116, Multiple Myeloma cell lines) in appropriate media.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate for 72 hours.

-

Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to a vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration.

-

Logical Relationship: From Target Inhibition to Cellular Outcome

The following diagram illustrates the logical progression from the molecular inhibition of p97 to the ultimate cellular fate.

Caption: Logical flow from p97 inhibition to apoptosis.

Conclusion

The inhibition of AAA ATPases, particularly p97/VCP, represents a promising therapeutic strategy. Compounds like the representative AAA-10 (formic) disrupt protein homeostasis, leading to cytotoxic effects in cancer cells. The experimental protocols and pathway analyses provided in this guide offer a framework for the continued investigation and development of this class of inhibitors. Further research into the nuanced roles of different AAA ATPases will likely unveil additional therapeutic opportunities.

References

Modulation of Gut Bacteria by Formic Acid: A Technical Guide

Disclaimer: Initial searches for a specific compound designated "AAA-10 (formic)" did not yield any specific results in the public domain or scientific literature. Therefore, this technical guide focuses on the core active component, formic acid , and its role in modulating gut bacteria, based on available scientific research. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Formic acid, the simplest carboxylic acid, has been investigated for its potential to modulate the gastrointestinal microbiota. Primarily used as a feed additive in livestock, particularly for pigs and poultry, it is recognized for its antimicrobial properties and its influence on gut health and nutrient digestion.[1][2][3][4][5] Its mechanism of action is largely attributed to its ability to lower the pH of the gastrointestinal tract and its direct antimicrobial effects on pathogenic bacteria.[1][6][7] This guide provides a comprehensive overview of the current understanding of formic acid's impact on gut bacteria, including quantitative data, experimental methodologies, and relevant biological pathways.

Data Presentation: Effects of Formic Acid on Gut Microbiota

The following tables summarize the quantitative effects of formic acid supplementation on various gut microbial populations and related parameters as reported in scientific studies. The primary focus of available research is on livestock.

Table 1: Effect of Formic Acid on Gut Microbial Populations in Pigs

| Bacterial Group | Animal Model | Formic Acid Dose/Form | Location in GIT | Observed Effect | Reference |

| Coliforms | Weaned Pigs | 1.2% - 2.4% | Large Intestine | Reduction | [1] |

| Coliforms | Growing-finishing Pigs | 1.2% Potassium Diformate | Duodenum, Jejunum, Rectum | Reduction | [1] |

| Salmonella | Weaned Pigs (challenged) | 75% Formic Acid + 25% Propionic Acid | Stomach | Reduction in pathogen concentration | [1][8] |

| E. coli | Weaned Pigs (challenged) | 75% Formic Acid + 25% Propionic Acid | Stomach | Reduction in pathogen concentration | [1][8] |

| Lactobacillus | Weaned Pigs | Formic Acid + Ammonium Formate | GIT | Reduction | [1][8] |

| Lactobacillus | Weaned Pigs | 1.2% - 2.4% | Small & Large Intestine | Reduction | [1] |

| Enterobacteriaceae | Weaned Pigs (challenged) | Formic Acid + Ammonium Formate | GIT | Reduction | [1][8] |

| Yeasts | Weaned Pigs (challenged) | Formic Acid + Ammonium Formate | GIT | Higher number | [1][8] |

Table 2: Effect of Formic Acid Polymer (FAP) on Gut Health Parameters in Broilers (LPS-Challenged)

| Parameter | Treatment Group | Observed Effect | Reference |

| Feed Conversion Ratio | LPS + FAP (1,000 mg/kg) | Improved | [6] |

| Coliforms and E. coli | Formic Acid Supplementation | Reduction | [6] |

| Lactobacillus | Formic Acid + Monolaurin | Increased | [6] |

| Enterobacteriaceae | Formic Acid + Monolaurin | Reduced | [6] |

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of formic acid on gut microbiota.

3.1. Animal Models and Husbandry

-

Porcine Models: Studies on pigs often utilize weaned piglets due to their susceptibility to gastrointestinal disturbances.[1][8] Animals are typically housed in controlled environments with ad libitum access to feed and water. Diets are formulated to meet the nutritional requirements for their specific growth stage.

-

Avian Models: Broiler chickens are commonly used to study the effects of feed additives.[6][7] Experiments may involve challenging the birds with lipopolysaccharide (LPS) to induce an inflammatory response and assess the protective effects of the supplement.[6]

3.2. Formic Acid Administration

-

Dosage and Form: Formic acid is administered as a dietary supplement, either in its free form or as salts like potassium diformate or calcium formate.[1] Dosages in pig studies have ranged from 0.35% to 2.4% of the feed.[1] In broiler studies, a formic acid polymer (FAP) has been used at a concentration of 1,000 mg/kg of feed.[6]

-

Duration: The supplementation period varies depending on the study design, often spanning several weeks to cover specific growth phases (e.g., the post-weaning period in piglets).

3.3. Sample Collection and Analysis

-

Gut Content Analysis: Digesta and fecal samples are collected from different sections of the gastrointestinal tract (stomach, small intestine, large intestine, cecum) to analyze microbial populations.

-

Microbial Quantification: Traditional culture-based methods are used to enumerate specific bacterial groups like coliforms, Lactobacillus, and E. coli.[1] More modern studies employ molecular techniques such as 16S rRNA gene sequencing for a comprehensive analysis of the gut microbiome composition.

-

Gut Morphology: Histological analysis of intestinal tissue samples is performed to assess parameters like villus height and crypt depth, which are indicators of gut health.[6]

-

Blood Parameters: Blood samples are analyzed for markers of inflammation (e.g., cytokines like TNF-α, IL-6) and immune status (e.g., immunoglobulins).[6][9]

Visualization of Pathways and Workflows

4.1. Signaling Pathways

The primary mechanism of formic acid's antimicrobial action involves its ability to penetrate bacterial cell walls in its undissociated form. Inside the more alkaline cytoplasm of the bacterium, the acid dissociates, releasing a proton (H+) and leading to a decrease in intracellular pH. This acidification disrupts cellular processes and inhibits bacterial growth.

A study on a blend of formic acid, benzoic acid, and tributyrin in mice challenged with ETEC K88 suggests that the blend can alleviate intestinal barrier dysfunction by regulating intestinal inflammation and the gut microbiota.[9] This involves the downregulation of inflammatory pathways.

4.2. Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study investigating the effects of a dietary supplement like formic acid on gut microbiota.

Conclusion and Future Directions

Formic acid demonstrates a clear capacity to modulate the gut microbiota, primarily by reducing the populations of pathogenic bacteria such as E. coli and Salmonella, particularly in livestock.[1][8] Its antimicrobial action is a key mechanism behind its beneficial effects on gut health. However, the current body of research is predominantly focused on animal husbandry, and there is a lack of data on the effects of formic acid on the human gut microbiome.

Future research should focus on:

-

Human Clinical Trials: Well-controlled studies in human subjects are necessary to determine the safety and efficacy of formic acid or its derivatives for modulating the human gut microbiota.

-

Mechanism of Action: Further investigation into the specific molecular mechanisms by which formic acid and its metabolites interact with host cells and microbial communities is needed.

-

Optimal Formulation and Dosage: Research is required to identify the most effective forms (e.g., free acid, salts, polymers) and dosages of formic acid for targeted effects on the gut microbiome without causing adverse effects.

-

Impact on Beneficial Bacteria: A more detailed understanding of the impact of formic acid on beneficial gut bacteria is crucial to assess its overall effect on gut health.

References

- 1. A Review of the Effect of Formic Acid and Its Salts on the Gastrointestinal Microbiota and Performance of Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Effect of Formic Acid and Its Salts on the Gastrointestinal Microbiota and Performance of Pigs [ouci.dntb.gov.ua]

- 3. A Review of the Effect of Formic Acid and Its Salts on the Gastrointestinal Microbiota and Performance of Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] A Review of the Effect of Formic Acid and Its Salts on the Gastrointestinal Microbiota and Performance of Pigs | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Effects of dietary formic acid polymer supplementation on growth performance, blood parameters, and intestinal health in lipopolysaccharide-challenged broilers [frontiersin.org]

- 7. The effects of formic acid or herbal mixture on growth performance, carcass quality, blood chemistry, and gut microbial load in broiler chickens: Formic Acid & Herbal Mixture in Broiler Diets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A blend of formic acid, benzoic acid, and tributyrin alleviates ETEC K88-induced intestinal barrier dysfunction by regulating intestinal inflammation and gut microbiota in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic applications of AAA-10 (formic)

Disclaimer

The following technical guide is a hypothetical document created to fulfill the structural and content requirements of the prompt. The compound "AAA-10 (formic)" and all associated data, experimental protocols, and mechanisms of action are fictional, as no publicly available scientific information exists for a compound with this name. This guide is intended to serve as a template and example for researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Potential Therapeutic Applications of AAA-10

Audience: Researchers, scientists, and drug development professionals.

Abstract: AAA-10 is a novel small molecule inhibitor of the enzyme Tyr-Kinase-X (TKX), a key component of the aberrant Pro-Growth Signaling (PGS) pathway implicated in several aggressive forms of non-small cell lung cancer (NSCLC). This document outlines the preclinical data supporting the therapeutic potential of AAA-10, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information presented herein provides a comprehensive overview for the further development of AAA-10 as a targeted cancer therapeutic.

Mechanism of Action

AAA-10 is a potent and selective ATP-competitive inhibitor of TKX. Hyperactivation of the PGS pathway, often due to mutations in the upstream receptor Proto-Oncogene-1 (POG1), leads to constitutive TKX activity, promoting cell proliferation and survival. By binding to the ATP-binding pocket of TKX, AAA-10 blocks its kinase activity, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells dependent on this pathway.

In Vitro Efficacy

The inhibitory activity of AAA-10 was assessed against a panel of NSCLC cell lines with and without POG1 mutations.

Table 1: In Vitro Activity of AAA-10 in NSCLC Cell Lines

| Cell Line | POG1 Status | AAA-10 IC50 (nM) |

| H3255 | Mutated | 15 |

| PC-9 | Mutated | 25 |

| H1975 | Wild-Type | > 10,000 |

| A549 | Wild-Type | > 10,000 |

In Vivo Efficacy

The anti-tumor activity of AAA-10 was evaluated in a xenograft model using H3255 cells implanted in immunodeficient mice.

Table 2: In Vivo Efficacy of AAA-10 in H3255 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| AAA-10 | 10 | 45 |

| AAA-10 | 30 | 85 |

Pharmacokinetic Profile

The pharmacokinetic properties of AAA-10 were determined in mice following a single oral dose.

Table 3: Pharmacokinetic Parameters of AAA-10 in Mice (30 mg/kg, oral)

| Parameter | Value |

| Tmax (h) | 2 |

| Cmax (ng/mL) | 1,500 |

| AUC (0-24h) (ng·h/mL) | 9,000 |

| Half-life (h) | 6 |

Experimental Protocols

-

Cell Seeding: NSCLC cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of AAA-10 for 72 hours.

-

Viability Assessment: Cell viability was assessed using a commercial resazurin-based assay.

-

Data Analysis: IC50 values were calculated using a four-parameter logistic curve fit.

-

Protein Extraction: Cells were treated with AAA-10 for 2 hours, and whole-cell lysates were prepared.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were probed with primary antibodies against phosphorylated TKX and total TKX, followed by HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate.

-

Cell Implantation: 5 x 10^6 H3255 cells were subcutaneously injected into the flank of athymic nude mice.

-

Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.

-

Treatment: Mice were randomized into treatment groups and dosed orally with AAA-10 or vehicle once daily.

-

Tumor Measurement: Tumor volume was measured twice weekly with calipers.

-

Efficacy Calculation: Tumor growth inhibition was calculated at the end of the study.

Conclusion

The preclinical data for AAA-10 demonstrate potent and selective inhibition of the TKX kinase and significant anti-tumor efficacy in a POG1-mutant NSCLC model. The favorable pharmacokinetic profile supports its potential for oral administration. These findings strongly warrant further investigation of AAA-10 as a targeted therapy for patients with POG1-mutant non-small cell lung cancer.

An In-depth Technical Guide on Formic Acid and its Impact on Host Metabolism

Disclaimer: The following guide details the impact of formic acid on host metabolism based on publicly available scientific literature. The specific designation "AAA-10" did not correspond to any identifiable compound in the conducted searches. Therefore, this document focuses on the known effects of formic acid.

This technical guide provides a comprehensive overview of the metabolic consequences of formic acid exposure, intended for researchers, scientists, and professionals in drug development.

Introduction to Formic Acid Metabolism

Formic acid, the simplest carboxylic acid, is a key intermediate in the metabolism of various one-carbon compounds. In humans and other primates, it is primarily generated from the metabolism of methanol, formaldehyde, and to some extent, from other sources like serine, glycine, and tryptophan.[1][2][3] Due to the slow metabolism of formic acid in primates, it can accumulate to toxic levels, leading to significant metabolic disturbances.[3]

The primary pathway for formic acid detoxification is its oxidation to carbon dioxide, a reaction dependent on tetrahydrofolate (H4 folate).[3] Humans and monkeys have relatively low levels of hepatic H4 folate, which contributes to their susceptibility to formate accumulation and toxicity.[3]

Core Mechanism of Action and Metabolic Impact

The principal toxic effect of formic acid stems from its ability to inhibit cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation, leading to a cascade of detrimental metabolic events.

Signaling Pathway of Formic Acid Toxicity

Caption: Formic acid inhibits cytochrome c oxidase, leading to decreased ATP and acidosis.

The key metabolic consequences of formic acid accumulation include:

-

Histotoxic Hypoxia: By inhibiting the final enzyme in the electron transport chain, formic acid prevents the utilization of oxygen by cells, leading to a state of cellular oxygen deprivation despite adequate blood oxygen levels.[1][2]

-

Metabolic Acidosis: The accumulation of formic acid itself contributes to acidosis.[1][2] Furthermore, the shift to anaerobic metabolism due to mitochondrial dysfunction results in the production of lactic acid, exacerbating the acidotic state.[4]

-

Decreased ATP Production: The disruption of oxidative phosphorylation severely curtails the cell's primary energy currency, adenosine triphosphate (ATP). This energy deficit impairs numerous cellular functions.[1][2][4]

-

Oxidative Stress: Inhibition of the mitochondrial respiratory chain can also lead to the accumulation of superoxide radicals, resulting in lipid peroxidation and further mitochondrial damage.[4]

Quantitative Data on Formic Acid Toxicity

The following table summarizes key quantitative findings from studies on formic acid toxicity.

| Parameter | Species | Concentration | Effect | Reference |

| Serum Formic Acid | Human (Alcoholics) | 0.416 +/- 0.093 mmol/L | Significantly higher than controls (0.154 +/- 0.009 mmol/L) | [5] |

| CSF Formic Acid | Human (Alcoholics) | >0.15 mmol/L | Detected in 3 out of 4 cases, not detected in controls | [5] |

| Neuronal Death | Rat (brain slice culture) | 1 to 5 mmol/L | Induced neuronal death after 24, 48, or 72 hours | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments.

Experimental Workflow for Assessing Formic Acid Neurotoxicity

Caption: Workflow for studying formic acid neurotoxicity in rat brain slices.

Protocol 1: In Vitro Assessment of Formic Acid-Induced Neuronal Death

-

Objective: To determine the neurotoxic effects of formic acid and the potential protective effect of folic acid.

-

Model: Organotypic rat brain hippocampal slice cultures.

-

Reagents:

-

Formic acid solution (variable concentrations, e.g., 1, 2, 5 mmol/L)

-

Folic acid solution (e.g., 1 µmol/L)

-

Propidium iodide staining solution

-

Culture medium

-

-

Procedure:

-

Prepare organotypic hippocampal slice cultures from rat pups.

-

Divide cultures into three groups: control, formic acid-treated, and formic acid + folic acid-treated.

-

Expose the treatment groups to the respective solutions for 24, 48, and 72 hours.

-

At each time point, stain the cultures with propidium iodide to identify dead cells.

-

Visualize and quantify neuronal death using fluorescence microscopy.

-

-

Endpoint: Percentage of propidium iodide-positive (dead) neurons.

Protocol 2: Measurement of Formic Acid Levels in Biological Samples

-

Objective: To quantify the concentration of formic acid in serum and cerebrospinal fluid (CSF).

-

Technique: Gas chromatography-mass spectrometry (GC-MS) is a common and sensitive method.

-

Sample Preparation:

-

Collect serum and CSF samples from control and experimental subjects.

-

Deproteinize the samples.

-

Derivatize formic acid to a volatile ester (e.g., methyl formate) for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the components on a suitable capillary column.

-

Detect and quantify the formic acid derivative based on its mass spectrum and retention time.

-

-

Endpoint: Concentration of formic acid in mmol/L.

Broader Physiological and Pathological Implications

The metabolic disruptions caused by formic acid have far-reaching consequences for various organ systems.

Logical Relationship of Formic Acid's Systemic Effects

Caption: Systemic toxicity of formic acid is driven by acidosis and ATP depletion.

-

Ocular Toxicity: The retina is particularly sensitive to formic acid-induced toxicity, which can lead to visual impairment and blindness. This is a hallmark of methanol poisoning.[4]

-

Neurotoxicity: As demonstrated in experimental models, formic acid is directly toxic to neurons and may contribute to the neurological damage seen in chronic alcoholism.[5]

-

Renal and Cardiac Effects: The systemic acidosis and energy depletion can impair the function of vital organs such as the kidneys and heart.[4]

Conclusion

Formic acid is a potent metabolic toxin that primarily targets mitochondrial respiration. Its accumulation leads to a severe energy crisis and systemic acidosis, with profound effects on multiple organ systems, particularly the nervous system and the eyes. Understanding the mechanisms of formic acid toxicity is crucial for developing effective therapeutic strategies for conditions associated with its accumulation, such as methanol poisoning and potentially chronic alcoholism. Further research into the specific cellular and molecular pathways affected by formic acid will be essential for the development of targeted interventions.

References

- 1. Methanol and formic acid toxicity: biochemical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxicological and metabolic consequences of methanol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical mechanism underlying the pathogenesis of diabetic retinopathy and other diabetic complications in humans: the methanol-formaldehyde-formic acid hypothesis: Pathogenesis of diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formic acid, a novel metabolite of chronic ethanol abuse, causes neurotoxicity, which is prevented by folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AAA-10 (formic) in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AAA-10 (formic) is an orally active and potent inhibitor of gut bacterial bile salt hydrolases (BSH).[1] BSH enzymes, prevalent in gut microbiota, deconjugate primary bile acids (cholic acid and chenodeoxycholic acid) into secondary bile acids (deoxycholic acid and lithocholic acid). This deconjugation is a critical step in the enterohepatic circulation of bile acids and significantly influences the overall bile acid pool composition. Alterations in bile acid profiles have been implicated in various physiological and pathological processes, including metabolic diseases and cancer. AAA-10 (formic), by inhibiting BSH, offers a tool to modulate the gut bile acid landscape and study its downstream effects. These application notes provide detailed protocols for utilizing AAA-10 (formic) in a cell culture setting to investigate its effects on host cells, particularly in the context of bile acid metabolism and cytotoxicity.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of AAA-10 (formic).

Table 1: In Vitro Inhibitory Activity of AAA-10 (formic) [1]

| Target Enzyme/Culture | IC50 Value |

| B. theta rBSH | 10 nM |

| B. longum rBSH | 80 nM |

| Gram-negative bacteria cultures | 74 nM |

| Gram-positive bacteria cultures | 901 nM |

Table 2: In Vivo Effects of AAA-10 (formic) in Mice [1]

| Parameter | Dosage | Observation |

| Bile Acid Profile | 30 mg/kg (oral gavage daily for 5 days) | Decreased abundances of deoxycholic acid (DCA) and lithocholic acid (LCA) in feces. |

| Pharmacokinetics | 30 mg/kg | High colonic exposure and low gut permeability. |

Experimental Protocols

Protocol 1: Assessment of AAA-10 (formic) Cytotoxicity in Caco-2 cells

This protocol outlines a method to determine the direct cytotoxic effects of AAA-10 (formic) on a human colon adenocarcinoma cell line, Caco-2.

Materials:

-

Caco-2 cells (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

AAA-10 (formic)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed Caco-2 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Allow the cells to adhere and grow for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of AAA-10 (formic) in DMSO. Prepare serial dilutions of AAA-10 (formic) in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

-

Treatment: After 24 hours of seeding, replace the medium with 100 µL of medium containing the different concentrations of AAA-10 (formic). Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate for at least 2 hours at room temperature in the dark.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the AAA-10 (formic) concentration to determine the IC50 value.

Protocol 2: Evaluating the Protective Effect of AAA-10 (formic) against Conjugated Bile Acid-Induced Cytotoxicity

This protocol investigates whether AAA-10 (formic) can mitigate the cytotoxic effects of conjugated bile acids by preventing their deconjugation by any residual bacterial activity or by other cellular mechanisms.

Materials:

-

All materials from Protocol 1

-

Glycochenodeoxycholic acid (GCDCA)

-

Taurocholic acid (TCA)

Procedure:

-

Cell Seeding: Follow step 2 from Protocol 1.

-

Compound Preparation: Prepare a stock solution of AAA-10 (formic) in DMSO. Prepare working solutions of AAA-10 (formic) in culture medium. Prepare stock solutions of GCDCA and TCA in sterile water or DMSO.

-

Treatment:

-

Pre-treat the Caco-2 cells with a non-toxic concentration of AAA-10 (formic) (e.g., 1 µM, determined from Protocol 1) for 2 hours.

-

After pre-treatment, add a cytotoxic concentration of GCDCA (e.g., 200 µM) or TCA (e.g., 500 µM) to the wells, with and without AAA-10 (formic).

-

Include controls for AAA-10 (formic) alone, GCDCA/TCA alone, and a vehicle control.

-

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

MTT Assay: Perform the MTT assay as described in steps 6-8 of Protocol 1.

-

Data Analysis: Compare the cell viability in the groups treated with conjugated bile acids alone versus the groups co-treated with AAA-10 (formic) to determine if the compound has a protective effect.

Visualizations

Experimental Workflow

Caption: Workflow for assessing the cytotoxicity and protective effects of AAA-10 (formic).

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway affected by AAA-10 (formic).

References

Application Notes and Protocols for AAA-10 (Formic) in Mouse Models

Disclaimer: The compound "AAA-10" is treated as a hypothetical agent for the purpose of these application notes. The following protocols and data are based on established methodologies for studying therapeutic agents in mouse models of Abdominal Aortic Aneurysm (AAA) and general toxicological data for formic acid. Researchers should adapt these protocols based on the specific properties of their therapeutic agent.

Introduction

AAA-10 is a novel therapeutic agent under investigation for its potential to mitigate the progression of various diseases. This document provides detailed application notes and protocols for the use of AAA-10, formulated with formic acid as a vehicle, in preclinical mouse models. The primary focus of these guidelines is on the application of AAA-10 in a murine model of Abdominal Aortic Aneurysm (AAA), a condition characterized by chronic inflammation and degradation of the aortic wall[1]. Methodologies for cancer xenograft models are also presented as a potential alternative application.

Data Presentation

Table 1: Toxicity Profile of Formic Acid in Mice

| Administration Route | LD50 Value | Species | Reference |

| Oral | 700 - 1100 mg/kg | Swiss Mice | [2] |

| Intraperitoneal (i.p.) | 940 mg/kg | Mice | [2] |

| Intravenous (i.v.) | 145 mg/kg | Mice | [2] |

| Inhalation (15 min) | 6.2 g/m³ | Mice | [2] |

Table 2: Hypothetical Efficacy of AAA-10 in an Elastase-Induced AAA Mouse Model

| Treatment Group | N | Maximum Aortic Diameter (mm, Day 14) | Aortic Dilation (% increase from baseline) | Aneurysm Incidence |

| Sham (PBS) | 10 | 0.8 ± 0.1 | 5 ± 2% | 0/10 |

| Vehicle (Formic Acid 0.1%) | 15 | 1.9 ± 0.3 | 110 ± 15% | 14/15 |

| AAA-10 (5 mg/kg) | 15 | 1.4 ± 0.2 | 65 ± 10% | 10/15 |

| AAA-10 (10 mg/kg) | 15 | 1.1 ± 0.1 | 30 ± 8% | 6/15 |

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SD. This data is illustrative and should be replaced with experimental results.

Experimental Protocols

Protocol 1: Elastase-Induced Abdominal Aortic Aneurysm (AAA) Mouse Model

This protocol describes the surgical induction of AAA in mice via the intraluminal perfusion of elastase, a widely accepted method to study the pathophysiology of AAA.[3][4]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Porcine pancreatic elastase (Sigma-Aldrich)

-

Phosphate-buffered saline (PBS), sterile

-

Isoflurane

-

Surgical instruments

-

AAA-10 formulated in 0.1% formic acid solution

-

Vehicle control (0.1% formic acid in sterile water)

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize mice using 2.5% isoflurane inhalation.[3]

-

Place the mouse in a supine position and perform a midline abdominal incision to expose the infrarenal aorta.

-

-

Aortic Isolation:

-

Carefully dissect the aorta from the surrounding tissues from the left renal vein to the aortic bifurcation.

-

Temporarily ligate the aorta at the proximal and distal ends.

-

-

Elastase Perfusion:

-

Puncture the aorta with a fine-gauge needle and introduce a catheter.

-

Perfuse the isolated aortic segment with 30 µl of porcine pancreatic elastase (1.5 U/ml) for 5 minutes.[3] In sham-operated controls, perfuse with PBS.

-

After perfusion, remove the catheter and repair the puncture site. Remove the ligatures to restore blood flow.

-

-

Closure and Recovery:

-

Close the abdominal incision with sutures.

-

Monitor the animal during recovery from anesthesia.

-

-

AAA-10 Administration:

-

Beginning on day 3 post-surgery, administer AAA-10 (e.g., 5 or 10 mg/kg) or vehicle control via intraperitoneal injection daily for 10-14 days.[3]

-

-

Monitoring and Endpoint Analysis:

-

Monitor the aortic diameter using high-frequency ultrasound at baseline and specified time points (e.g., day 7 and day 14).[3]

-

At the experimental endpoint, euthanize the mice and harvest the aortas for histological and molecular analysis.

-

Protocol 2: Xenograft Mouse Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft tumor model to assess the anti-cancer efficacy of AAA-10.[5]

Materials:

-

Immunocompromised mice (e.g., Nude, SCID)

-

Human cancer cell line (e.g., PANC-1 for pancreatic cancer)[6]

-

Matrigel

-

AAA-10 formulated in 0.1% formic acid solution

-

Vehicle control (0.1% formic acid in sterile water)

Procedure:

-

Cell Preparation:

-

Culture cancer cells to 80-90% confluency.

-

Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10⁷ cells/ml.

-

-

Tumor Implantation:

-

Subcutaneously inject 100 µl of the cell suspension into the flank of each mouse.

-

-

Treatment Administration:

-

Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups.

-

Administer AAA-10 or vehicle control (e.g., intraperitoneally) according to the desired dosing schedule.

-

-

Tumor Growth Monitoring:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

-

Endpoint and Analysis:

-

Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.

-

Excise tumors for weighing and further analysis (e.g., histology, biomarker assessment).

-

Visualizations

Signaling Pathway

Caption: Hypothetical mechanism of AAA-10 in inhibiting AAA progression.

Experimental Workflow

Caption: Workflow for the elastase-induced AAA mouse model study.

References

- 1. Molecular Pharmacological Approaches for Treating Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. A New Mouse Model of Abdominal Aortic Aneurysm: Put Out to Expand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse Tumor Models - IITRI [iitri.org]

- 6. researchgate.net [researchgate.net]

AAA-10 (formic) dosage for in vivo studies

Application Notes and Protocols for AAA-10 (formic) In Vivo Studies

Disclaimer: The compound "AAA-10 (formic)" is not currently recognized in publicly available scientific literature. The following application notes and protocols are provided as a template based on a hypothetical scenario. The data presented is for illustrative purposes and should be adapted based on the specific characteristics of the compound of interest.

Hypothetical Scenario: AAA-10 (formic) is a novel, potent, and selective small molecule inhibitor of MEK1/2, a key kinase in the MAPK/ERK signaling pathway.[1][2][3] Its therapeutic potential is being investigated for colorectal cancer, particularly in tumors harboring BRAF or KRAS mutations which lead to pathway hyperactivation.[4][5]

Application Notes

Introduction

AAA-10 (formic) is an orally bioavailable inhibitor of MEK1/2 kinases. The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][6] Dysregulation of this pathway is a common driver in various cancers, making it a key therapeutic target.[2][3] These notes provide a summary of the preclinical in vivo characterization of AAA-10 (formic) in a colorectal cancer xenograft model.

In Vivo Efficacy in Colorectal Cancer Xenograft Model

The anti-tumor efficacy of AAA-10 (formic) was evaluated in immunodeficient mice bearing subcutaneous COLO205 colorectal cancer xenografts, which harbor a BRAF V600E mutation.[5]

Table 1: Summary of In Vivo Efficacy of AAA-10 (formic) in COLO205 Xenograft Model

| Animal Model | Cell Line | AAA-10 (formic) Dosage (mg/kg) | Route of Administration | Dosing Frequency | Tumor Growth Inhibition (TGI) (%) at Day 21 | Mean Body Weight Change (%) |

| Athymic Nude Mouse | COLO205 | 10 | Oral (p.o.) | Once Daily (QD) | 65% | +1.5% |

| Athymic Nude Mouse | COLO205 | 25 | Oral (p.o.) | Once Daily (QD) | 88% | -2.3% |

| Athymic Nude Mouse | COLO205 | 50 | Oral (p.o.) | Once Daily (QD) | 95% | -5.8% |

Data is illustrative. TGI is calculated relative to the vehicle control group.

Pharmacokinetic Profile in Mice

The pharmacokinetic properties of AAA-10 (formic) were assessed in healthy mice following a single oral dose.

Table 2: Key Pharmacokinetic Parameters of AAA-10 (formic) in Mice

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Half-life (t½) (h) |

| 25 | Oral (p.o.) | 1250 | 2 | 9800 | 6.5 |

Data is illustrative. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Preclinical Safety and Tolerability

A 14-day repeat-dose toxicity study was conducted in mice to establish a preliminary safety profile.

Table 3: Summary of 14-Day Repeat-Dose Safety Study in Mice

| Species | NOAEL (mg/kg/day) | Key Observations at Doses >NOAEL |

| Mouse | 25 | At 50 mg/kg/day and above, observations included reversible body weight loss (>5%), mild skin rash, and transient elevation in liver enzymes. |

Data is illustrative. NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols

Protocol 1: Preparation of AAA-10 (formic) for In Vivo Oral Dosing